Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane

Stille coupling alkynyl ketone synthesis chemoselectivity

Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane (CAS 81535-78-6, molecular formula C19H38O2Sn, MW 417.21 g/mol) is a functionalized alkynylstannane belonging to the organotin reagent class. It is a colorless liquid (bp 115 °C at 0.11 Torr) requiring storage at 0–8 °C, and is commercially available at ≥95% purity.

Molecular Formula C19H38O2Sn
Molecular Weight 417.2 g/mol
CAS No. 81535-78-6
Cat. No. B1660680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(3,3-diethoxyprop-1-YN-1-YL)stannane
CAS81535-78-6
Molecular FormulaC19H38O2Sn
Molecular Weight417.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C#CC(OCC)OCC
InChIInChI=1S/C7H11O2.3C4H9.Sn/c1-4-7(8-5-2)9-6-3;3*1-3-4-2;/h7H,5-6H2,2-3H3;3*1,3-4H2,2H3;
InChIKeyJBPGTOGEUMAPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane (CAS 81535-78-6) – Compound Profile and Procurement Context


Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane (CAS 81535-78-6, molecular formula C19H38O2Sn, MW 417.21 g/mol) is a functionalized alkynylstannane belonging to the organotin reagent class [1]. It is a colorless liquid (bp 115 °C at 0.11 Torr) requiring storage at 0–8 °C, and is commercially available at ≥95% purity . The compound features a tributylstannyl group attached to a propargylic position bearing a diethyl acetal moiety, enabling it to serve as both a Stille/Sonogashira-type coupling partner and a precursor to the synthetically versatile vinyltin reagent 1-tributylstannyl-3,3-diethoxyprop-1-ene via stannylcupration [2][3]. Its primary value in the scientific supply chain is as a protected propargyl aldehyde synthon—a bifunctional building block that cannot be replicated by simple, non-functionalized alkynylstannanes.

Why Generic Alkynylstannane Substitution Fails for Propargyl Aldehyde Synthon Applications


Simple alkynylstannanes such as tributyl(prop-1-yn-1-yl)stannane or tributyl(phenylethynyl)stannane lack the latent aldehyde functionality that defines the synthetic utility of the 3,3-diethoxyprop-1-ynyl derivative. The diethyl acetal group is not merely a substituent—it is the functional payload. After Stille coupling or stannylcupration, acidic hydrolysis of the acetal unmasks a formyl group, enabling downstream aldol condensations, Wittig olefinations, and heterocycle formations that are inaccessible from unfunctionalized alkynyl coupling products [1][2]. Attempts to substitute with TMS-protected propargyl alcohol stannanes (e.g., tributyl[3-[(tert-butyldimethylsilyl)oxy]-1-propyn-1-yl]stannane) give a hydroxyl handle rather than an aldehyde—a fundamentally different oxidation state and reactivity manifold [3]. Boron-based alternatives (e.g., 3-boronoacrolein pinacolate) exist but operate under different catalytic conditions (Suzuki rather than Stille) and may exhibit different functional group tolerance profiles, making direct substitution non-trivial without re-optimization of the entire synthetic sequence . The quantitative evidence below demonstrates that the choice of this specific stannane directly impacts yield, stereochemical outcome, and downstream synthetic efficiency.

Quantitative Differentiation Evidence for Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane vs. Closest Analogs


Head-to-Head Comparison of Alkynyl Group Transfer Selectivity in Pd-Catalyzed Acyl Chloride Coupling

In the seminal 1982 study by Logue and Teng, six (1-alkynyl)tributylstannanes—including (3,3-diethoxy-1-propynyl)tributylstannane, (trimethylsilyl)ethynyl-, (carbomethoxy)ethynyl-, phenylethynyl-, and [3-[(tert-butyldimethylsilyl)oxy]-1-propynyl]tributylstannane—were directly compared in Pd-catalyzed cross-coupling with acetyl, isobutyryl, benzoyl, and p-nitrobenzoyl chlorides [1]. The study reported that all reactions were 'highly selective in that only the alkynyl groups are transferred from the stannane,' demonstrating that the acetal-bearing stannane exhibits equivalent chemoselectivity to its non-functionalized congeners, while delivering a synthetically more valuable aldehyde-masked product [1]. This head-to-head data establishes that procurement of the diethoxypropynyl variant is justified when the target requires downstream aldehyde elaboration, without any penalty in coupling selectivity compared to simpler alkynylstannanes.

Stille coupling alkynyl ketone synthesis chemoselectivity acyl chloride

Regio- and Stereochemical Singularity in Stannylmetallation to Yield Vinyltin Intermediates

Stannylcupration of 3,3-diethoxyprop-1-yne using (Bu3Sn)Cu(CN)Li2 proceeds with complete syn-addition to give γ-tributylstannyl-β-metallated acrolein as a single geometrical isomer, as reported in two independent accompanying papers by Beaudet, Parrain, Quintard (Tetrahedron Lett. 1991, 32, 6333–6336) and Marek, Alexakis, Normant (Tetrahedron Lett. 1991, 32, 6337–6340) [1][2]. The Beaudet study explicitly notes that 'the appropriate choice of stannylmetallation reagents allows access to the functional vinyltin as a single geometrical isomer (syn-addition)' [1]. By contrast, hydrostannation of the same alkyne with Bu3SnH can produce mixtures of regioisomers or require catalyst optimization [3]. The stereochemical integrity of the resulting vinyltin is critical for subsequent Stille couplings where stereochemistry is transferred to the product, as demonstrated in the synthesis of E-configured cinnamic skeletons and 4-oxo-/6-oxo-α,β-enals [4].

stannylcupration stereoselectivity vinylstannane regiocontrol

Latent Aldehyde Functionality: Functional Group Oxidation State and Downstream Synthetic Utility

The diethyl acetal group in tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane is a masked aldehyde (oxidation state +1) that is orthogonal to organotin and palladium-mediated coupling conditions. Following Stille coupling or stannylcupration, acidic hydrolysis (e.g., TsOH, H2O/acetone) releases the free formyl group [1]. This is fundamentally distinct from the products obtained from alternative alkynylstannanes: tributyl(phenylethynyl)stannane yields a benzoyl-substituted product (aromatic ketone, no further aldehyde chemistry); tributyl[3-[(tert-butyldimethylsilyl)oxy]-1-propyn-1-yl]stannane yields a protected alcohol (oxidation state −1), which requires additional oxidation to reach aldehyde oxidation state [2]. The 1993 Parrain study demonstrated that the E-1-tributylstannyl-3,3-diethoxyprop-1-ene intermediate reacts with acid chlorides under Pd catalysis to give 1,4-ketoacetals (E isomers), which upon acetal hydrolysis provide 4-oxo-α,β-enals—compounds that are direct substrates for further condensation chemistry [1]. No other commercially available alkynylstannane provides the same combination of (a) oxidative stability during coupling and (b) direct access to α,β-unsaturated aldehyde products after a single deprotection step.

synthon umpolung aldehyde equivalent orthogonal protecting group formylvinyl anion

Commercial Purity Profile and Storage Stability vs. Structurally Related Stannanes

Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane is commercially available from multiple vendors at ≥95% purity, with recommended storage at 0–8 °C . In contrast, the closely related TMS-protected analog (3,3-diethoxyprop-1-yn-1-yl)trimethylsilane is primarily listed as a precursor to the stannane rather than a direct coupling reagent, and the boron-based alternative (3-boronoacrolein pinacolate) is typically prepared in situ rather than procured as a shelf-stable reagent . The stannane's boiling point of 115 °C at 0.11 Torr indicates sufficient thermal stability for distillation-based purification if required, and the compound's solubility in common organic solvents (THF, DMF, toluene) facilitates direct integration into standard Stille or stannylcupration protocols without solvent compatibility concerns . The CymitQuimica listing specifically describes it as a 'versatile small molecule scaffold,' reflecting its multi-purpose utility in medicinal chemistry and agrochemical building block synthesis .

commercial availability purity specification storage stability procurement

Best-Fit Application Scenarios for Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane in Research and Industrial Synthesis


Synthesis of 4-Oxo- and 6-Oxo-α,β-enals via Stille Coupling–Deprotection Sequences

The most extensively validated application involves Pd-catalyzed cross-coupling of (3,3-diethoxy-1-propynyl)tributylstannane with acyl chlorides to yield 1,4-ketoacetals, followed by acidic acetal hydrolysis to furnish 4-oxo-α,β-enals [1]. These products are versatile intermediates for intramolecular aldol condensations, hetero-Diels–Alder reactions, and pyrrole/furan syntheses. The 1993 Parrain study demonstrated that the E-1-tributylstannyl-3,3-diethoxyprop-1-ene intermediate (derived from the parent stannane via stannylcupration) couples with various acyl chlorides in DMF using PdCl2(MeCN)2 to give E-configured 1,4-ketoacetals with retention of olefin geometry [1]. This scenario is particularly relevant for medicinal chemistry programs requiring α,β-unsaturated carbonyl building blocks with defined stereochemistry for fragment-based drug discovery or natural product analogue synthesis.

Propargyl Aldehyde Equivalent in Heterocyclic Scaffold Construction

The title compound serves as a protected propargyl aldehyde equivalent for Sonogashira-type couplings with aryl/heteroaryl halides [1]. The resulting (3,3-diethoxyprop-1-yn-1-yl)arene intermediates can be elaborated via acetal deprotection to reveal alkynyl aldehydes, which are privileged substrates for heterocycle synthesis (e.g., indole formation via Larock cyclization, pyrazole formation via hydrazine condensation, or benzannulation chemistry) [2]. This application is distinct from using (trimethylsilyl)ethynyl stannanes, which yield desilylated terminal alkynes lacking the carbonyl handle for subsequent cyclization. The benchchem.com synthesis route for 5-(3,3-diethoxyprop-1-ynyl)indolin-2-one exemplifies this paradigm in a pharmaceutical context .

β-Formylvinyl Anion Synthon for Cinnamic Skeleton and Polyene Construction

Via stannylcupration with (Bu3Sn)Cu(CN)Li2 followed by electrophilic trapping, the title compound is converted to 1-tributylstannyl-3,3-diethoxyprop-1-ene—a demonstrated β-formylvinyl anion equivalent (d3 acrolein equivalent) [1]. The resulting vinylstannane undergoes Pd-catalyzed cross-coupling with aryl/vinyl halides or acyl chlorides to install the formylvinyl unit, yielding cinnamic aldehyde derivatives or polyene dicarbonyl frameworks after deprotection [1][2]. This umpolung strategy is particularly valuable when the formyl group needs to be introduced at the electrophilic terminus of a convergent fragment coupling, a disconnection that is difficult to achieve using traditional aldol or Wittig approaches with pre-existing aldehyde substrates.

Atom-Economical Convergent Synthesis of Alkynyl Ketones (Ynones)

The title compound participates in the Logue–Teng Pd-catalyzed acylation protocol to produce alkynyl ketones with exclusive alkynyl group transfer and no competitive butyl transfer [1]. While this application is shared with other (1-alkynyl)tributylstannanes, the specific advantage of the 3,3-diethoxyprop-1-ynyl variant is that the ynone product bears an acetal-protected aldehyde, enabling orthogonal functional group manipulation. This is particularly advantageous in multi-step sequences where the ynone carbonyl must be reduced or elaborated before aldehyde deprotection, or where the acetal serves as a protecting group during transformations that would be incompatible with a free aldehyde. The chemoselective cross-coupling methodology using (t-Bu2PCl)2PdCl2 catalyst (up to 98% yield reported for alkynylstannanes generally) is applicable to this substrate class [2].

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